2-(4-Bromo-2-thienyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2-thienyl)furan is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring fused with a thiophene ring that is substituted with a bromine atom at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-thienyl)furan typically involves the bromination of 2-thienylfuran. One common method is the bromination of 2-thienylfuran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces a bromine atom at the 4-position of the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-2-thienyl)furan undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The furan and thiophene rings can undergo oxidation and reduction under specific conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation and reduction reactions can modify the functional groups on the furan and thiophene rings.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2-thienyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of materials for electronic and optoelectronic applications.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-2-thienyl)furan depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Thienyl)furan: Similar structure but lacks the bromine atom at the 4-position.
2-(5-Bromo-2-thienyl)furan: Bromine atom is at the 5-position instead of the 4-position.
2-(4-Chloro-2-thienyl)furan: Chlorine atom instead of bromine at the 4-position.
Uniqueness
2-(4-Bromo-2-thienyl)furan is unique due to the specific positioning of the bromine atom, which can influence its reactivity and the types of reactions it can undergo. This uniqueness makes it a valuable compound for the synthesis of novel materials and biologically active molecules .
Eigenschaften
Molekularformel |
C8H5BrOS |
---|---|
Molekulargewicht |
229.10 g/mol |
IUPAC-Name |
2-(4-bromothiophen-2-yl)furan |
InChI |
InChI=1S/C8H5BrOS/c9-6-4-8(11-5-6)7-2-1-3-10-7/h1-5H |
InChI-Schlüssel |
PAMCHWXAVCSQJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=CC(=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.